1-(p-Tolyl)biguanide dihydrochloride
Description
Properties
Molecular Formula |
C9H15Cl2N5 |
|---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(4-methylphenyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C9H13N5.2ClH/c1-6-2-4-7(5-3-6)13-9(12)14-8(10)11;;/h2-5H,1H3,(H6,10,11,12,13,14);2*1H |
InChI Key |
RXTYTTVRRDQNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Coordination Chemistry and Metal Complexation of Tolylbiguanides
Ligand Properties of Aromatic Biguanide (B1667054) Derivatives
Aromatic biguanide derivatives are notable for their strong chelating abilities, a characteristic that stems from their specific molecular structure.
Biguanides, including aromatic derivatives like tolylbiguanide, are recognized as excellent N-donor bidentate ligands. nih.gov They are composed of two guanidine (B92328) units that share a common nitrogen atom. scholaris.ca The chelation with a metal ion typically occurs through the imino groups, forming a stable six-membered ring. scholaris.camdpi.com X-ray diffraction studies have confirmed that upon complexation, the biguanide ligand coordinates with the metal cation via the imine groups. scholaris.ca This bidentate coordination is a common feature observed in various transition metal complexes. researchgate.net The deprotonation of the ligand can lead to an increase in π-conjugation within the C-N-C system of the chelate ring. researchgate.net
The donor atoms in the tolylbiguanide ligand are the nitrogen atoms of the two imino groups. This coordination mode is consistently observed across complexes with different transition metals. mdpi.com The resulting metal-ligand bond is typically strong, leading to the formation of stable coordination compounds.
The presence and position of substituents on the aromatic ring of a ligand can significantly influence its physicochemical and, consequently, its coordination properties. researchgate.net Introducing a substituent like the tolyl group in 1-(p-Tolyl)biguanide affects the electronic and steric characteristics of the ligand.
The addition of an aromatic ring, such as the p-tolyl group, generally increases the lipophilicity of the molecule. The position of the methyl group on the phenyl ring (ortho, meta, or para) can perturb the electronic, steric, and hydrophobic parameters of the ligand. researchgate.net For instance, a substituent in the para position, as in 1-(p-Tolyl)biguanide, primarily exerts an electronic effect (inductive or resonance) with minimal steric hindrance compared to an ortho-substituent. This can subtly alter the electron density on the donor nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complexes. While specific comparative studies on the different positional isomers of tolylbiguanide are not extensively detailed in the provided results, the general principles of aromatic substitution suggest that these variations can fine-tune the ligand's coordinating ability. nih.gov
Synthesis and Structural Characterization of Metal Complexes of Tolylbiguanides
The synthesis of metal complexes with tolylbiguanide ligands has been explored with various transition metals, leading to compounds with distinct structural and spectroscopic features.
Tolylbiguanide derivatives form stable complexes with a range of divalent transition metals. The general approach involves reacting the biguanide ligand with a salt of the desired metal.
Nickel(II) Complexes: Nickel(II) readily forms complexes with biguanide derivatives. These complexes often exhibit a square-planar geometry, with the central Ni(II) ion coordinated to two bidentate biguanide ligands. researchgate.net The synthesis typically involves reacting an aqueous solution of a Ni(II) salt with the biguanide in the presence of a base. researchgate.net
Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) also form square-planar complexes with biguanide ligands. semanticscholar.org For instance, 1-(o-Tolyl)biguanide (B1213205) has been used to synthesize coordination compounds of Pd(II) and Pt(II). semanticscholar.org Dinuclear platinum(II) complexes incorporating aromatic N-heterocycles have also been a subject of study. nih.govnih.gov The synthesis often involves reacting a palladium or platinum salt, such as PdCl2, with the biguanide ligand. ukm.myuctm.edu
Copper(II) Complexes: Copper(II) complexes with substituted biguanides have been synthesized and studied. nih.govdocumentsdelivered.com These complexes can adopt various geometries, including square planar and octahedral. sapub.org The reaction of a Cu(II) salt with the biguanide ligand typically yields the desired complex. nih.gov The resulting complexes have shown interesting biological properties. nih.gov
A summary of representative metal complexes with tolylbiguanide and related biguanide ligands is presented below.
| Metal Ion | Ligand | Typical Geometry | Reference |
| Ni(II) | 1,1-dimethylbiguanide | Square Planar | researchgate.net |
| Pd(II) | 1-(o-Tolyl)biguanide | Square Planar | semanticscholar.org |
| Pt(II) | 1-(o-Tolyl)biguanide | Square Planar | semanticscholar.org |
| Cu(II) | Substituted Biguanides | Square Planar/Octahedral | nih.govdocumentsdelivered.com |
A variety of spectroscopic techniques are employed to characterize the structure and bonding in metal complexes of tolylbiguanides. rsc.orgspectroscopyonline.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the biguanide ligand to the metal ion. mdpi.com Changes in the vibrational frequencies of the N-H and C=N bonds upon complexation provide evidence of metal-ligand bond formation. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complex. The d-d transitions observed in the visible region are characteristic of the metal ion's coordination environment. spectroscopyonline.com For instance, the UV-Vis spectra of Ni(II) complexes can help determine if the geometry is octahedral or square planar. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its complexes, particularly for diamagnetic metals like Pd(II) and Pt(II). ias.ac.innih.gov Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding sites.
Mass Spectrometry: Mass spectrometry helps in determining the composition of the synthesized complexes. nih.gov
The successful synthesis of metal-biguanide complexes is highly dependent on the reaction conditions.
pH Control: The pH of the reaction medium is a critical factor, as the protonation state of the biguanide ligand influences its coordination ability. mdpi.com Biguanides are basic and are often used as their hydrochloride salts. A base, such as NaOH or KOH, is typically added to deprotonate the ligand in situ, facilitating its coordination to the metal ion. researchgate.netnih.govacs.org The amount of base added can influence the final structure of the complex. nih.gov
Solvent Selection: The choice of solvent is important for dissolving the reactants and for the crystallization of the product. Alcohols like methanol (B129727) and ethanol (B145695), as well as aqueous solutions, are commonly used in the synthesis of these complexes. mdpi.comnih.govbcrec.idnih.gov The solubility of both the ligand and the metal salt in the chosen solvent system is a key consideration.
Stoichiometry: The molar ratio of the metal to the ligand is a crucial parameter that determines the composition of the resulting complex. nih.gov For instance, a 1:2 metal-to-ligand ratio is often used to synthesize complexes of the type [M(L)₂]ⁿ⁺ for divalent metals. researchgate.net However, other stoichiometric ratios can lead to different complex formations. mdpi.com
Theoretical Investigations of Metal-Ligand Interactions in Tolylbiguanide Complexes
Theoretical and computational chemistry provides a powerful lens for examining the intricate details of metal-ligand interactions within tolylbiguanide complexes at an electronic level. While comprehensive theoretical studies specifically focused on the metal complexes of 1-(p-tolyl)biguanide are not extensively documented in the literature, significant insights can be drawn from computational analyses of its isomers, particularly 1-(o-tolyl)biguanide, and related biguanide derivatives. These studies primarily employ Density Functional Theory (DFT) to elucidate the structural, electronic, and bonding characteristics of these compounds.
DFT calculations have been instrumental in understanding the molecular geometry and electronic properties of the tolylbiguanide ligand itself. For instance, a theoretical study on 1-(o-tolyl)biguanidium chloride utilized the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular structure. researchgate.net This analysis provided precise theoretical values for bond lengths and angles, which were found to be in close agreement with experimental data from X-ray crystallography. Such studies confirm the planar geometry of the biguanide moiety and the specific spatial orientation of the tolyl group.
Key electronic properties derived from these calculations include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the reactivity and coordination behavior of the ligand. For tolylbiguanide, the HOMO is typically localized over the electron-rich nitrogen atoms of the biguanide chain, indicating these are the primary sites for donation to a metal center. The LUMO, conversely, is distributed over the entire molecule, and the HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) mapping is another critical theoretical tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In tolylbiguanide, MEP maps reveal regions of negative potential (electron-rich) around the imine nitrogen atoms, confirming their role as the primary coordination sites for metal ions. researchgate.net This is consistent with the bidentate chelation behavior observed in experimental studies of biguanide complexes.
When tolylbiguanide coordinates to a metal ion, theoretical models can predict the geometry and stability of the resulting complex. For example, studies on Ni(II), Pd(II), and Pt(II) complexes with 1-(o-tolyl)biguanide suggest a square-planar geometry, which is a common coordination environment for d⁸ metal ions. researchgate.net DFT calculations on such complexes can determine the metal-nitrogen bond lengths and the bite angle of the chelate ring, providing insights into the stability and strain of the coordinated structure.
Furthermore, Natural Bond Orbital (NBO) analysis can be employed to quantify the nature of the metal-ligand bond. This method analyzes the delocalization of electron density between the filled orbitals of the ligand and the vacant orbitals of the metal (and vice versa). This provides a quantitative measure of the donor-acceptor interactions that constitute the coordinate bond, allowing chemists to characterize its covalent and electrostatic character. While specific NBO data for tolylbiguanide complexes is sparse, studies on similar biguanide systems show significant charge transfer from the ligand's nitrogen lone pairs to the metal's d-orbitals.
The table below summarizes representative theoretical data for the 1-(o-tolyl)biguanidium cation, which serves as a close model for understanding the electronic properties of the ligand involved in coordination.
| Parameter | Description | Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.50 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.25 eV |
| Dipole Moment | Measure of the net molecular polarity | 1.58 Debye |
| Mulliken Charge on N1 | Calculated atomic charge on the terminal imine nitrogen | -0.75 e |
| Mulliken Charge on N5 | Calculated atomic charge on the tolyl-substituted imine nitrogen | -0.74 e |
Data in the table is derived from theoretical calculations on the 1-(o-tolyl)biguanidium cation and is presented as a representative example of the computational insights available for the tolylbiguanide ligand system.
Mechanistic Studies of Biological Activities in in Vitro Models
Antimicrobial Activity of 1-(p-Tolyl)biguanide Dihydrochloride (B599025) and its Derivatives
Aromatic biguanides have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antibiofilm effects. The structural features of these compounds, particularly the presence of the biguanide (B1667054) moiety, contribute to their interaction with microbial cells.
While specific data on the antibacterial efficacy of 1-(p-Tolyl)biguanide dihydrochloride is limited, studies on related biguanide derivatives provide insights into their potential activity. For instance, biguanide-vancomycin conjugates have shown effectiveness against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov The proposed mechanism involves the biguanide portion of the molecule interacting with anions on the cell surface, which enhances the binding of vancomycin (B549263) to its target and thereby improves its antibacterial action. nih.gov
The structural characteristics of bacteria, particularly the composition of their cell walls, play a crucial role in their susceptibility to antimicrobial agents. mdpi.com Gram-positive bacteria possess a thick peptidoglycan layer, whereas Gram-negative bacteria have a more complex outer membrane, which often presents a barrier to drug penetration. mdpi.com The ability of certain biguanide derivatives to overcome this barrier highlights their potential as broad-spectrum antibacterial agents. nih.gov
The following table summarizes the antibacterial activity of a related dicationic bisguanidine-arylfuran derivative against various bacterial strains.
| Bacterial Strain | EC50 (µM) |
| Klebsiella pneumoniae (ESKAPE) | 2–20 |
| Acinetobacter baumannii (ESKAPE) | 2–20 |
| Pseudomonas aeruginosa (ESKAPE) | 2–20 |
| Enterobacter spp. (ESKAPE) | 2–20 |
| Escherichia coli | 2–20 |
Data sourced from a study on dicationic bisguanidine-arylfuran derivatives. nih.gov
Substituted phenylbiguanides and other biguanide derivatives have been investigated for their antifungal properties. Research on N-aryl substituted succinimides has demonstrated activity against various dermatophytes, with the nature and position of substituents on the phenyl ring influencing the antifungal efficacy. nih.gov Generally, electron-withdrawing groups on the phenyl ring tend to enhance antifungal activity. mdpi.com
Bacterial biofilms are structured communities of bacteria embedded in a self-produced matrix, which provides protection against antimicrobial agents and the host immune system. nih.gov The inhibition of biofilm formation is a key strategy in combating persistent microbial infections. nih.gov
Research has shown that certain macromolecular agents, including those containing guanidine (B92328) functionalities, can be effective in inhibiting and removing biofilms. researchgate.net Biguanide-vancomycin conjugates have demonstrated the ability to eradicate pre-formed biofilms of both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action is thought to involve the disruption of the biofilm matrix and targeting the embedded microbial cells. Additionally, some herbal compounds and enzymes have been shown to disrupt established microbial biofilms of pathogens like Candida albicans. jmb.or.kr
Antitumor/Antiproliferative Research on Aromatic Biguanide Compounds
Aromatic biguanides have emerged as a class of compounds with potential antitumor activities. Their mechanism of action is multifaceted, primarily targeting the energy metabolism and stress response pathways within the tumor microenvironment. nih.gov
While specific cytotoxic data for this compound on HeLa and SiHa cell lines is not extensively documented, related biguanide compounds have been evaluated. For instance, a study on the cytotoxic effects of various anticancer drugs was conducted on HeLa cells and their multidrug-resistant derivatives. nih.gov Another study reported the in vitro cytotoxicity of a novel drug delivery system on HeLa and SiHa cells, providing IC50 values for the active agent. researchgate.net
In silico studies have also been employed to predict the cytotoxicity of compounds against HeLa cancer cells, with some analyses identifying mTOR as a potential target for inducing cytotoxicity. arxiv.orgarxiv.org These studies provide a basis for the potential antiproliferative effects of aromatic biguanides, although direct experimental evidence for this compound is needed.
The following table presents the IC50 values of a mitomycin C (MMC) conjugate against different cell lines, providing a reference for antiproliferative activity.
| Cell Line | IC50 (µM) |
| HeLa | 2 |
| SiHa | 5 |
| PC9 | 2 |
| 16HBE | 15 |
| A549 | 10 |
Data from a study on a folate receptor-mediated delivery of Mitomycin C. researchgate.net
The antitumor effects of biguanides are believed to be mediated through their interaction with key cellular components and signaling pathways. A primary target for biguanides is the mitochondrial complex I of the respiratory transport chain. nih.gov Inhibition of this complex leads to energy stress, an increase in the AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net
AMPK activation, in turn, can modulate downstream signaling pathways, such as the mTOR pathway, which is crucial for cell growth and proliferation. nih.govresearchgate.net By inhibiting mTOR, biguanides can exert an antiproliferative effect on cancer cells. researchgate.net Furthermore, biguanides have been shown to target energy metabolism and stress responses, such as the hypoxia-inducible factor-1 (HIF-1) and unfolded protein response (UPR) signaling pathways, which are critical for cancer cell survival in the tumor microenvironment. nih.gov These pleiotropic effects contribute to the selective and effective killing of cancer cells. nih.gov
Mitochondrial Complex I Inhibition and Associated Energy Stress Pathways
Biguanides, including aromatic derivatives like 1-(p-Tolyl)biguanide, are recognized for their inhibitory action on Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the mitochondrial electron transport chain (ETC). capes.gov.brnih.govsemanticscholar.orgnih.gov This inhibition is a key mechanism underlying their biological effects, leading to significant cellular energy stress. nih.gov
The interaction with Complex I is not straightforward; the enzyme exists in two reversible conformational states: 'active' (A) and 'de-active' (D). capes.gov.brnih.gov The D-state is promoted in the absence of substrates. nih.gov Research on isolated rat heart mitochondria has shown that the deactivation of Complex I significantly sensitizes it to inhibition by biguanides like metformin (B114582) and phenformin (B89758), by 4-fold and 3-fold respectively. capes.gov.brnih.gov This suggests that the conformational state of the enzyme is a critical determinant in the inhibitory potency of biguanides. capes.gov.brnih.gov
Inhibition of Complex I disrupts the oxidative phosphorylation process, leading to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio. This energy deficit activates downstream energy-sensing pathways, most notably AMP-activated protein kinase (AMPK). The activation of AMPK signaling is a crucial consequence of biguanide action. nih.gov Furthermore, the strong inhibition of oxidative phosphorylation can trigger a compensatory increase in glycolysis. However, under conditions of glucose deprivation, this metabolic shift is unsustainable, leading to severe cellular energy depletion and subsequent apoptosis. nih.gov This highlights the ability of biguanides to target the metabolic vulnerabilities of cells. nih.gov
Studies have shown that phenformin, a related arylbiguanide, dose-dependently inhibits not only Complex I but also shows effects on Complex II and IV, indicating a broader, though less specific, impact on the respiratory chain. semanticscholar.org This inhibition leads to a dose-dependent decrease in the respiratory control index (RCI) and a reduction in the mitochondrial membrane potential. semanticscholar.org
Table 1: Effect of Biguanides on Mitochondrial Complex I Activity This table is interactive. You can sort and filter the data.
| Compound | Target | Effect | Key Finding | Reference |
|---|---|---|---|---|
| Biguanides | Mitochondrial Complex I | Inhibition | Inhibition is a primary mechanism of action. | nih.govsemanticscholar.org |
| Phenformin | Mitochondrial Complex I, II, IV | Dose-dependent inhibition | Suggests broader, less specific effects on the respiratory chain. | semanticscholar.org |
| Metformin | De-activated Complex I | 4-fold sensitization to inhibition | The enzyme's conformational state is a key determinant of inhibitor potency. | capes.gov.brnih.gov |
Exploration of Other Receptor-Mediated Biological Effects (e.g., TAAR1 Agonism)
Beyond mitochondrial targets, the biological effects of biguanide derivatives may be mediated by other receptor systems. A notable example is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a promising therapeutic target for neuropsychiatric disorders. nih.govpsychiatrictimes.com
TAAR1 is expressed in brain regions associated with the regulation of mood, cognition, and reward-processing, such as the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN). psychiatrictimes.com Its activation can modulate several neurotransmitter systems, including dopamine, serotonin, and glutamate, which are often dysregulated in conditions like schizophrenia. nih.govpsychiatrictimes.commdpi.com
Agonism at the TAAR1 receptor represents a novel mechanism for therapeutic intervention. nih.gov Preclinical studies have demonstrated that TAAR1 agonists can produce antipsychotic-like effects. mdpi.com Research into novel TAAR1 agonists has explored various chemical scaffolds, including biguanide derivatives. nih.gov The development of TAAR1 ligands often focuses on achieving a specific "Y-shape" conformation that facilitates key interactions within the receptor's binding pocket, notably with aspartate and various phenylalanine residues. mdpi.com While specific studies on 1-(p-Tolyl)biguanide as a TAAR1 agonist are not detailed, the investigation of biguanide structures in this context suggests a potential avenue for its biological activity. nih.gov
Structure-Activity Relationship (SAR) Analyses for Aromatic Biguanide Bioactivity
The biological profile of aromatic biguanides is highly dependent on their chemical structure. Structure-activity relationship (SAR) analyses help to elucidate how specific molecular features, such as substituent placement on the aromatic ring and the capacity for metal complexation, influence their potency and efficacy.
The nature and position of substituents on the aromatic ring of arylbiguanides can significantly alter their biological activity. nih.gov The aryl group, a linker, and the biguanide moiety form the basic scaffold, with modifications to the aromatic ring being a key area for optimizing activity. nih.gov
Studies involving the structural optimization of phenformin analogs for targeting cellular stress responses revealed that introducing different substituents to the phenyl ring had a profound impact. nih.gov For instance, an o-chlorophenyl derivative demonstrated significantly more potent inhibitory effects on hypoxia-inducible factor (HIF)-1 and unfolded protein response (UPR) activation compared to the parent compound, phenformin. nih.gov This analog also exhibited superior selective cytotoxicity toward cancer cells under low glucose conditions. nih.gov
The general principles of substituent effects on aromatic interactions are also informative. Electron-withdrawing groups on an aromatic ring can enhance electrostatic interactions with biological targets. nih.gov The size of the substituent is also critical; in one series of inhibitors, optimal activity was observed with chloro, methyl, and bromo substituents, while smaller (hydrogen, fluoro) or larger (iodo, trifluoromethyl) groups led to diminished activity. nih.gov Furthermore, di- or tri-substituted aromatic rings can be much more active than mono-substituted versions. mdpi.com These findings underscore the importance of fine-tuning the electronic and steric properties of the aromatic ring to achieve a desired biological profile.
Table 2: Influence of Aromatic Ring Substituents on Biguanide Derivative Activity This table is interactive. You can sort and filter the data.
| Base Scaffold | Substituent | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Arylethylbiguanide | Methyl | ortho (o) | More potent inhibition of HIF-1 & UPR than phenformin | nih.gov |
| Arylethylbiguanide | Chloro | ortho (o) | More potent inhibition of HIF-1 & UPR; excellent selective cytotoxicity | nih.gov |
| Alkenyldiarylmethane | Cl, CH3, Br | meta (m) | Optimal anti-HIV activity | nih.gov |
| Alkenyldiarylmethane | H, F | meta (m) | Diminished anti-HIV activity | nih.gov |
Biguanides are recognized as excellent N-donor bidentate ligands that readily form stable complexes with a wide range of transition metals. nih.govresearchgate.netnih.gov A growing body of evidence suggests that the mechanism of action of biguanides is linked to their metal-binding properties and that complexation can significantly enhance their biological potency. nih.govresearchgate.netnih.gov
Coordination of biologically active biguanides to metal centers often results in an improved pharmacological profile. nih.govnih.gov This enhancement can manifest as a wider spectrum of activity, reduced drug resistance, and increased potency. nih.govresearchgate.net For example, a manganese(II)-metformin complex demonstrated antibacterial and antifungal activity that was 2 to 16 times higher than that of metformin alone. nih.gov Similarly, diorganotin(IV) complexes of a biguanide-derived Schiff base showed potent antimicrobial activity, which was attributed to the chelation effect enhancing the permeability of the drug into microbial cells. mdpi.com
The formation of metal complexes can improve the cellular uptake of the biguanide ligand. nih.gov The increased lipophilicity of the complex can facilitate its passage across cell membranes. mdpi.com For redox-active metals, coordination can also enable prodrug strategies, where the active biguanide is released intracellularly upon reduction, leading to more selective action and reduced off-target toxicity. nih.gov This correlation between metal complexation and enhanced bioactivity highlights a key strategy for developing more potent biguanide-based therapeutic agents. nih.govresearchgate.net
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Characterization of Biguanide (B1667054) Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1-(p-Tolyl)biguanide molecule. nih.gov These methods provide a detailed picture of the electron distribution and conformational possibilities that govern its chemical behavior.
The biguanide moiety is characterized by significant π-electron delocalization across its N-C-N-C-N backbone. researchgate.net This delocalization is crucial to its structure and reactivity. The C-N bond lengths in biguanides are typically intermediate between those of a standard single C-N bond and a double C=N bond, which is a key indicator of this electronic feature. researchgate.net The presence of the p-tolyl group can further influence this delocalization through resonance and inductive effects.
Biguanides can exist in several tautomeric forms. Quantum chemical studies have shown that the most stable tautomer of biguanide itself does not have a hydrogen atom on the central nitrogen (position 3). researchgate.net Instead, a more realistic representation involves a delocalized π-electron system, often stabilized by an intramolecular hydrogen bond. researchgate.net For 1-(p-Tolyl)biguanide, the equilibrium between different tautomers is influenced by factors such as the solvent environment. nih.gov Computational analyses, like Density Functional Theory (DFT), can predict the relative stabilities of these tautomers, revealing that the tautomeric mixture can vary significantly between the gas phase and aqueous solutions. nih.gov
| Tautomeric Feature | Description |
| Electron Delocalization | π-electrons are spread across the N-C-N-C-N backbone, resulting in partial double-bond character for all C-N bonds. researchgate.net |
| Tautomeric Forms | The molecule can exist in different isomeric forms that differ in the position of a proton. The relative stability of these forms is environment-dependent. nih.gov |
| Intramolecular H-Bond | The planar conformation of the biguanide group is often stabilized by an internal N-H···N hydrogen bond. researchgate.net |
The biguanide functional group is a strong organic base, a property attributable to the extensive delocalization of the positive charge in its protonated form. Upon protonation, the resulting biguanidinium cation is stabilized by resonance, which distributes the charge over several nitrogen atoms. Computational methods can be employed to calculate the proton affinity and pKa values, providing a quantitative measure of basicity. researchgate.net
The protonation of 1-(p-Tolyl)biguanide can occur at different nitrogen atoms. Theoretical calculations can determine the most likely protonation sites by comparing the energies of the resulting conjugate acids. The dihydrochloride (B599025) salt form indicates that the molecule can accept two protons. The energetics of these protonation steps, including the energy difference between the mono- and di-protonated species, can be accurately computed, offering insights into its behavior in acidic environments. researchgate.net
| Equilibrium Parameter | Computational Insight |
| Protonation Sites | Energy calculations identify the most basic nitrogen atoms, which are the preferred sites for protonation. |
| pKa Prediction | Quantum chemical calculations can predict the acidity constants (pKa) of the protonated species, quantifying the compound's basicity. researchgate.net |
| Stabilization Energy | The resonance stabilization energy of the biguanidinium cation can be calculated to explain its high basicity. |
Molecular Electrostatic Potential (MESP) Mapping and Pharmacophoric Feature Identification
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interactions. uni-muenchen.denih.gov The MESP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). researchgate.netnih.gov
For 1-(p-Tolyl)biguanide, the MESP map would reveal negative potential (typically colored red) around the terminal amino groups' nitrogen atoms, identifying them as primary sites for electrophilic attack and hydrogen bond acceptance. nih.govresearchgate.net Conversely, the hydrogen atoms of the amino groups would show positive potential (blue), indicating their role as hydrogen bond donors. researchgate.net The p-tolyl group would present a largely neutral or slightly negative region associated with the π-system of the aromatic ring. researchgate.net
From the MESP analysis, key pharmacophoric features can be identified. A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.govnih.gov For 1-(p-Tolyl)biguanide, these features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and a hydrophobic/aromatic group. researchgate.netplos.org
| Pharmacophoric Feature | Location on 1-(p-Tolyl)biguanide | MESP Indication |
| Hydrogen Bond Donor (HBD) | N-H groups of the biguanide moiety | Regions of positive electrostatic potential. researchgate.net |
| Hydrogen Bond Acceptor (HBA) | Terminal imine/amine nitrogen atoms | Regions of negative electrostatic potential. nih.govresearchgate.net |
| Positive Ionizable (PI) | The biguanide moiety, which is readily protonated. | Strong affinity for protons, leading to a cationic form. researchgate.net |
| Hydrophobic/Aromatic (H/AR) | The p-tolyl group | Region of neutral or slightly negative potential. researchgate.net |
Investigation of Non-Covalent Interactions and Crystal Packing Analysis
The solid-state structure of 1-(p-Tolyl)biguanide dihydrochloride is dictated by a complex network of non-covalent interactions. rsc.org These interactions, particularly hydrogen bonds, are crucial for the stability of the crystal lattice. nih.govmdpi.com
In its dihydrochloride salt form, the biguanidinium dication possesses multiple N-H groups that act as strong hydrogen bond donors. researchgate.net These form robust hydrogen bonds with the chloride anions (Cl⁻), which are hydrogen bond acceptors. researchgate.net This leads to the formation of extensive hydrogen-bonded networks that define the crystal packing. researchgate.net Additionally, despite coulombic repulsion, biguanidinium cations can associate as hydrogen-bonded pairs. researchgate.net Other potential non-covalent interactions include π-π stacking between the p-tolyl rings of adjacent molecules and C-H···π interactions. mdpi.com
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact are highlighted. biointerfaceresearch.com For this compound, this analysis would quantify the relative contributions of different interactions, with bright red spots on the d_norm surface indicating the prominent N-H···Cl hydrogen bonds. biointerfaceresearch.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of the intermolecular contacts, helping to distinguish between different types of interactions, such as H···Cl, H···H, and C···H contacts. nih.gov
In Silico Approaches to Ligand-Target Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. longdom.org This method is instrumental in structure-based drug design and in elucidating potential mechanisms of action. nih.gov
For 1-(p-Tolyl)biguanide, docking studies can be performed against known targets of other biguanides, such as AMP-activated protein kinase (AMPK), a key regulator of metabolism. rjpbcs.com The process involves preparing the 3D structures of both the ligand and the protein target. nih.gov A docking algorithm then systematically samples different conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding free energy. researchgate.net
The results of a docking simulation would provide a binding energy value (e.g., in kcal/mol) and a detailed view of the ligand-protein complex. nih.gov This allows for the analysis of specific intermolecular interactions, such as:
Hydrogen bonds: between the N-H groups of the biguanide moiety and polar residues (e.g., Asp, Glu, Ser) in the active site.
Electrostatic interactions: between the positively charged biguanidinium ion and negatively charged amino acid residues. nih.gov
Hydrophobic interactions: between the p-tolyl group and nonpolar residues (e.g., Leu, Val, Phe) in a hydrophobic pocket of the binding site.
These computational predictions can guide further experimental studies and the rational design of new derivatives with improved potency or selectivity. rjpbcs.com
Emerging Applications and Future Research Directions
Catalytic Applications of Tolylbiguanide Metal Complexes
Biguanide (B1667054) derivatives, including 1-(p-Tolyl)biguanide, are recognized for their capacity to act as versatile N-donor ligands. They can form stable complexes with a range of transition metals such as palladium, copper, and nickel. rsc.org These metal complexes are at the forefront of investigations into new catalytic systems, demonstrating potential in both homogeneous and heterogeneous catalysis. nih.govrsc.org
The development of efficient catalytic systems is crucial for modern organic synthesis. Metal complexes featuring biguanide-based ligands have shown promise in facilitating important chemical transformations. A key area of this research is the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds.
Research has demonstrated that biguanide derivatives can serve as effective ligands for palladium catalysts in Suzuki-Miyaura reactions. nih.govacs.org For instance, studies using metformin (B114582), a well-known biguanide, as a ligand for a palladium acetate (B1210297) catalyst resulted in high yields for the coupling product in water. acs.org Another study investigated hexylbiguanide in micellar Suzuki-Miyaura cross-coupling, finding that the catalytic activity was dependent on the palladium-to-ligand ratio. nih.govacs.org The guanidine (B92328) core, central to the biguanide structure, has been identified as important for ligands used in aqueous palladium-catalyzed cross-coupling reactions. nih.gov These findings suggest the potential for tolylbiguanide metal complexes to be developed as efficient catalysts for a range of cross-coupling reactions, offering unique electronic and steric environments that can influence catalytic activity and selectivity. nih.govrsc.org
| Biguanide Derivative | Metal | Catalytic Application | Key Finding | Reference |
|---|---|---|---|---|
| Metformin | Palladium (Pd) | Suzuki-Miyaura Coupling | A 1:1 metformin/Pd(OAc)₂ complex achieved 95% yield in pure water. | nih.govacs.org |
| Hexylbiguanide | Palladium (Pd) | Suzuki-Miyaura Coupling | Catalytic activity was optimal at a 1:1 Pd/ligand ratio in micellar conditions. | nih.govacs.org |
| General Biguanides | Various Transition Metals | General Catalysis | Function as versatile N-donor ligands, forming complexes with potential catalytic properties. |
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org A significant focus is on replacing traditional organic solvents with more environmentally benign alternatives, such as water. rsc.org The use of biguanide ligands in catalysis aligns well with these goals.
As demonstrated in Suzuki-Miyaura coupling reactions, biguanide ligands like metformin can facilitate reactions in pure water, thereby reducing reliance on volatile organic solvents. acs.org This approach not only minimizes environmental impact but also simplifies product isolation. The development of catalysts that are active and stable in aqueous media is a key objective in green chemistry. rsc.org The inherent properties of biguanide metal complexes make them promising candidates for broader applications in sustainable synthesis, pushing chemical processes toward safer, more efficient, and environmentally friendly methodologies. unibo.it
Development of Advanced Materials Incorporating Tolylbiguanide Structures
The structural features of tolylbiguanide are being leveraged in the development of advanced materials with tailored properties. Its applications range from enhancing the durability of polymers to contributing to the efficiency of next-generation energy technologies.
Tolylbiguanide derivatives have been successfully used as curing agents, or hardeners, for epoxy resins. ncats.iochemicalbook.com Epoxy resins are a vital class of polymers used in a wide array of applications, including coatings, adhesives, and composite materials, due to their high strength, chemical resistance, and excellent adhesion. nih.gov
Aromatic biguanide derivatives, such as tolylbiguanide, offer a distinct advantage over some traditional curing agents due to their enhanced solubility in epoxy resins. google.com This improved miscibility allows for curing at lower temperatures and can result in high-gloss, transparent coatings with superior mechanical properties and corrosion resistance. vestachem.com Research has specifically investigated the use of o-, m-, and p-tolylbiguanide to synthesize polyether biguanide curing agents, which in turn produce epoxy resins with significant antibacterial properties. nih.gov In these studies, the cured epoxy resin demonstrated a notable inhibitory effect on the growth of bacteria like S. aureus. nih.gov This dual functionality—acting as both a curing agent and a provider of antimicrobial properties—makes tolylbiguanide a valuable component in the formulation of functional coatings for medical, food, and other hygiene-critical applications. nih.gov
| Property/Application | Description | Reference |
|---|---|---|
| Solubility | Exhibits good solubility in epoxy resins, superior to some conventional hardeners. | google.comvestachem.com |
| Curing Temperature | Allows for full curing at temperatures as low as 140°C. | google.com |
| Coating Properties | Produces high-gloss, transparent coatings with good flow and mechanical performance. | vestachem.com |
| Functional Properties | Can be used to create epoxy resins with significant antibacterial effects. | nih.gov |
Perovskite solar cells represent a promising frontier in photovoltaic technology, offering the potential for high efficiency and low production costs. lbl.gov However, challenges related to device stability and performance degradation, often caused by defects at the surface of the perovskite material, remain. nih.govdicp.ac.cn
Recent research has shown that biguanide derivatives can play a crucial role in addressing these issues through interfacial engineering. nih.gov A novel biguanide derivative, PZBGACl, was used to modify the surface of tin-lead (Sn-Pb) mixed perovskite films. This modification led to a significant improvement in the quality of the perovskite film by passivating various types of defects through hydrogen bonding and Lewis acid-base interactions. nih.gov The treatment resulted in a perovskite film with reduced stress, larger grain size, and a more n-type surface. Consequently, the power conversion efficiency of the solar cell reached 22.0%, and the device exhibited excellent stability. nih.gov This work highlights the potential of incorporating biguanide structures into hybrid materials to control crystallization, passivate defects, and ultimately enhance the performance and durability of advanced devices like perovskite solar cells. nih.govrsc.org
Chemical Biology Tools and Drug Discovery Initiatives
The biguanide scaffold is a well-established pharmacophore, most famously represented by the anti-diabetic drug metformin. This history provides a strong foundation for exploring new biguanide derivatives, including tolylbiguanides, as tools in chemical biology and as leads in drug discovery. nih.gov
The ability of biguanides to form complexes with transition metals opens up possibilities for creating novel metallodrugs. rsc.org For example, copper, nickel, cobalt, and zinc complexes of metformin have been synthesized and evaluated for their biological activity, demonstrating low cytotoxicity in certain cell lines. rsc.org This suggests that metal complexes of tolylbiguanide could be designed to target specific biological pathways or to act as therapeutic agents.
Furthermore, the field of drug discovery is increasingly utilizing advanced technologies like artificial intelligence and high-throughput screening to identify novel bioactive compounds. nih.govnih.gov Chemical biology employs small molecules as probes to investigate complex biological processes. nih.gov Given the known biological activities of the biguanide class, 1-(p-Tolyl)biguanide and its analogues represent a pool of compounds that could be screened for new therapeutic applications or developed into molecular probes to explore protein-protein interactions or other cellular functions. nih.govwustl.edu The synthetic accessibility of tolylbiguanide derivatives makes them attractive candidates for inclusion in compound libraries aimed at discovering next-generation therapeutics. mdpi.com
Identification of Novel Biological Probes
The development of biological probes is crucial for identifying new drug targets and elucidating complex cellular mechanisms. Photoaffinity labeling, for instance, is a powerful technique for capturing small-molecule binding proteins directly. nih.gov The structure of 1-(p-Tolyl)biguanide dihydrochloride (B599025) makes it an intriguing candidate for derivatization into such probes.
By incorporating photoreactive groups (like a benzophenone (B1666685) or an aryl azide) and a reporter tag (such as biotin (B1667282) or a fluorescent dye) onto the tolyl ring or the biguanide core, researchers can create tools to investigate its molecular interactions. nih.gov Such probes could be instrumental in answering key questions about the mechanism of action for aryl biguanides. While many biguanides are known to target mitochondrial complex I and activate AMP-activated protein kinase (AMPK), the specific targets and downstream effects can vary based on their substitution patterns. nih.govnih.gov
Aryl biguanide derivatives have been synthesized and evaluated for various biological activities, including as agonists for trace amine-associated receptors (TAARs), which are involved in neuromodulation. nih.gov The development of 1-(p-Tolyl)biguanide-based probes could help map its interactions within the central nervous system and other tissues, potentially uncovering new therapeutic pathways.
Table 1: Potential Modifications to 1-(p-Tolyl)biguanide for Biological Probe Development
| Modification Site | Type of Moiety Added | Purpose | Potential Research Application |
| para-methyl group on the tolyl ring | Photoreactive group (e.g., Diazirine) | Covalent cross-linking to target proteins upon UV irradiation. | Identifying direct binding partners in cell lysates or tissues. |
| Terminal amino group of the biguanide | Reporter tag (e.g., Biotin, Alkyne) | Detection and isolation of protein-probe complexes. | Pull-down assays followed by mass spectrometry to identify targets. |
| Aryl ring | Fluorescent dye (e.g., Fluorescein) | Visualization of subcellular localization. | Cellular imaging to determine where the compound accumulates (e.g., mitochondria). |
These functionalized probes derived from the 1-(p-Tolyl)biguanide scaffold could serve as invaluable tools to explore its mechanism of action in areas like cancer research, where biguanides are known to suppress tumor growth by targeting the tumor microenvironment (TME). nih.gov
Lead Optimization Strategies for Potentially Therapeutic Agents
Lead optimization is a critical phase in drug discovery focused on refining a lead compound's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com The 1-(p-Tolyl)biguanide dihydrochloride structure offers multiple avenues for modification, making it a versatile template for developing potentially therapeutic agents. Strategies often involve direct chemical manipulation of functional groups and establishing a clear structure-activity relationship (SAR). patsnap.comnih.gov
Structure-Activity Relationship (SAR) Insights: Studies on various biguanide derivatives have provided key insights that can guide the optimization of the 1-(p-tolyl)biguanide scaffold.
Lipophilicity and the Aryl Group: The nature of the substituent on the aryl ring significantly impacts biological activity. For polybiguanides with anti-HIV-1 activity, increasing the lipophilicity through longer hydrocarbon linkers was generally associated with increased antiviral activity and cytotoxicity. nih.gov The p-tolyl group in 1-(p-Tolyl)biguanide provides a moderate level of lipophilicity, which can be fine-tuned.
Substitution Position: The position of substituents on the aromatic ring is crucial. In one study, various halogen or alkyl group substitutions at different positions on a phenethylamine (B48288) biguanide core were synthesized to assess their effects on suppressing adaptive stress responses in the tumor microenvironment. nih.gov
Bioisosteric Replacement: This technique involves substituting a functional group with a chemically similar one to improve properties. patsnap.com The methyl group of the tolyl moiety could be replaced with other small groups (e.g., -Cl, -F, -OCH3) to modulate electronic properties and metabolic stability.
Table 2: Lead Optimization Strategies for the 1-(p-Tolyl)biguanide Scaffold
| Optimization Strategy | Structural Modification Example | Desired Outcome |
| Modulate Lipophilicity | Replace the p-methyl with ethyl, propyl, or tert-butyl groups. | Enhance membrane permeability and target engagement. nih.gov |
| Introduce Polar Groups | Add hydroxyl or carboxyl groups to the tolyl ring. | Improve aqueous solubility and pharmacokinetic profile. nih.gov |
| Scaffold Hopping | Replace the phenyl ring with other aromatic systems (e.g., naphthalene, pyridine). | Discover novel intellectual property and potentially improved target interactions. patsnap.com |
| Conformational Constraint | Introduce ring structures or bulky groups to lock the molecule in a specific conformation. | Increase binding affinity and selectivity for a specific target protein. patsnap.com |
| SAR-Directed Optimization | Systematically synthesize analogs with substitutions at ortho-, meta-, and para-positions. | Establish a quantitative structure-activity relationship (QSAR) to guide rational design. mdpi.commdpi.com |
By systematically applying these strategies, the 1-(p-Tolyl)biguanide scaffold can be optimized to develop new drug candidates with improved therapeutic potential for various diseases, from metabolic disorders to cancer. nih.govnih.gov
Unexplored Research Frontiers and Methodological Innovations in Biguanide Science
The field of biguanide chemistry is experiencing a renaissance, with researchers pushing the boundaries of their synthesis and application. nih.govbeilstein-journals.org These advancements open new avenues for exploring the potential of specific compounds like this compound.
Methodological Innovations in Synthesis: Traditional methods for synthesizing biguanides often required harsh conditions. nih.gov However, recent innovations have made the process more efficient and versatile, allowing for the creation of a wider diversity of biguanide structures.
Microwave-Assisted Synthesis: This method significantly reduces reaction times (often to 10-15 minutes) and is tolerant of a wide range of functional groups, including alcohols, esters, and additional amines. nih.govscholaris.ca It typically involves reacting an amine hydrochloride with a cyanoguanidine. scholaris.ca
Lewis Acid Catalysis: The use of catalysts like iron(III) chloride can increase the reactivity of cyanoguanidine, leading to excellent yields (55-99%) in the synthesis of substituted biguanides. scholaris.ca
Environmentally Friendly Solvents: Researchers are increasingly using greener solvents like water or 1-butanol (B46404) under reflux conditions for biguanide synthesis, improving the environmental footprint of the process. scholaris.ca
These modern synthetic routes make libraries of 1-(p-Tolyl)biguanide analogs more accessible for high-throughput screening and lead optimization studies. nih.govbeilstein-journals.org
Unexplored Research Frontiers: Beyond medicine, the unique chemical properties of biguanides are being leveraged in other scientific domains.
Organocatalysis: Due to their strong basicity, biguanides can function as "organo-superbases" that are soluble in organic solvents. This property makes them effective catalysts for reactions such as transesterification of vegetable oils and aldol (B89426) condensations. scholaris.ca
Ligands for Metal Complexation: The biguanide structure acts as a bidentate ligand, capable of chelating with various metal cations. scholaris.canih.gov Transition metal-biguanide complexes often exhibit vivid colors and have applications in materials science and catalysis. nih.gov For example, 1-(o-Tolyl)biguanide (B1213205) has been used as a ligand in the synthesis of new vanadyl complexes. sigmaaldrich.com
Precursors for Heterocycles: Biguanides are valuable starting materials in organic synthesis for creating nitrogen-containing heterocycles, most notably 2,4-diamino-1,3,5-triazines, which also possess significant biological activities. scholaris.caresearchgate.net
The exploration of this compound and its derivatives in these areas—as organocatalysts, specialized metal ligands, or building blocks for novel materials—represents a significant and promising frontier in chemical research.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(p-Tolyl)biguanide dihydrochloride to improve yield and purity?
- Methodological Answer : The synthesis involves heating p-toluidine hydrochloride with cyanoguanidine at 180–200°C, followed by purification via recrystallization as the dihydrochloride salt to enhance stability . Key parameters include:
- Temperature control : Maintaining 180–200°C for 1 hour ensures complete reaction.
- Solvent selection : Methanol is used to dissolve the crude product, followed by HCl treatment to form the dihydrochloride salt, which reduces hygroscopicity .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to cyanoguanidine) and post-reaction cooling rates can improve yields (~69–76% in analogous compounds) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : H and C NMR (e.g., in CDCl₃ or DMSO-d₆) to confirm aromatic substituents and biguanide proton environments. Peaks at δ 4.26–4.63 ppm (NCH₂-Ar) and 7.00–7.75 ppm (ArH) are diagnostic .
- Elemental analysis : Verify purity ≥95% by matching calculated vs. observed C, H, N percentages (e.g., C: 35.77%, H: 4.80%, N: 23.17% in analogs) .
- Melting point : Dec. 215–218°C (decomposition range) confirms salt formation .
Q. How should researchers address the hygroscopicity of biguanide derivatives during storage?
- Methodological Answer : Convert the monohydrochloride to the dihydrochloride salt using ethanolic HCl, as monohydrochloride forms are prone to moisture absorption. Store in desiccators with silica gel and avoid prolonged exposure to ambient humidity .
Advanced Research Questions
Q. What structural modifications to the aryl group in 1-arylbiguanides enhance TAAR1 agonist activity?
- Methodological Answer : Compare derivatives with substituents like chloro (BIG4), bromo (BIG16), or methyl (p-tolyl) groups. Use in vitro TAAR1 binding assays and molecular docking (e.g., with Vina or AutoDock) to assess interactions with key residues (e.g., Asp³·³², Tyr²⁹⁰). Para-substituted electron-withdrawing groups (e.g., Cl) often improve binding affinity by stabilizing π-π interactions .
Q. How can contradictory bioactivity data between 1-(p-Tolyl)biguanide and its analogs be resolved?
- Methodological Answer :
- Systematic SAR studies : Test analogs (e.g., 1-(3-chlorophenyl)biguanide hydrochloride, 1-(4-fluorobenzyl) derivatives) under standardized assay conditions .
- Control for salt form : Ensure consistent dihydrochloride salt preparation, as hygroscopicity and solubility vary between mono- and dihydrochlorides, affecting bioavailability .
- Data normalization : Use internal standards (e.g., proguanil) in biological assays to account for batch-to-batch variability .
Q. What in silico strategies predict the ADME properties of this compound?
- Methodological Answer :
- LogP calculation : Use SwissADME or MarvinSuite to estimate hydrophilicity (logP ~1.2 for analogs), critical for blood-brain barrier penetration.
- Metabolic stability : Apply CYP450 inhibition models (e.g., StarDrop) to predict hepatic clearance. Biguanides often exhibit low CYP450 affinity, suggesting renal excretion dominance .
- Toxicity prediction : Leverage ProTox-II to assess hepatotoxicity risk, focusing on mitochondrial dysfunction common to biguanides .
Q. How do researchers validate the mechanism of action of 1-(p-Tolyl)biguanide in receptor signaling pathways?
- Methodological Answer :
- Knockout models : Use TAAR1-KO cell lines to confirm receptor specificity. Compare cAMP accumulation (via ELISA) in wild-type vs. KO models after compound exposure .
- Pathway inhibitors : Co-administer signaling blockers (e.g., H89 for PKA) to dissect downstream effects .
- Cross-species assays : Test activity in human vs. rodent TAAR1 orthologs to identify species-specific responses .
Q. What computational approaches elucidate the conformational flexibility of this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) using GROMACS to analyze biguanide backbone flexibility and salt bridge stability with HCl .
- QM/MM optimization : Apply Gaussian09 to refine torsional angles of the p-tolyl group and quantify energy barriers to rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
